Cas no 90389-99-4 (3-[(propan-2-ylamino)methyl]benzonitrile)

3-[(Propan-2-ylamino)methyl]benzonitrile is a versatile organic compound featuring a benzonitrile core substituted with an isopropylaminomethyl group at the 3-position. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The benzonitrile moiety offers potential for further functionalization, while the secondary amine group enhances solubility and enables participation in condensation or alkylation reactions. Its balanced lipophilicity makes it valuable in medicinal chemistry for modulating pharmacokinetic properties. The compound's stability under standard conditions facilitates handling and storage. Typical applications include serving as a building block for biologically active molecules, particularly in the development of amine-containing heterocycles or targeted small-molecule therapeutics.
3-[(propan-2-ylamino)methyl]benzonitrile structure
90389-99-4 structure
Product Name:3-[(propan-2-ylamino)methyl]benzonitrile
CAS No:90389-99-4
MF:C11H14N2
MW:174.242262363434
CID:1954273
PubChem ID:485406
Update Time:2025-05-22

3-[(propan-2-ylamino)methyl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-[(propan-2-ylamino)methyl]benzonitrile
    • Benzonitrile, 3-(((1-methylethyl)amino)methyl)-
    • Benzonitrile, 3-[[(1-methylethyl)amino]methyl]-
    • 3-((isopropylamino)methyl)benzonitrile
    • SCHEMBL411143
    • DTXSID40238128
    • A1-03347
    • CHEMBL1178165
    • CMQLCPBTRMQLEP-UHFFFAOYSA-N
    • 90389-99-4
    • 3-[(isopropylamino)methyl]benzonitrile
    • AKOS000151767
    • 90389-65-4
    • DA-01285
    • 3-(Isopropylamino-methyl)-benzonitrile
    • MDL: MFCD09803236
    • Inchi: 1S/C11H14N2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-6,9,13H,8H2,1-2H3
    • InChI Key: CMQLCPBTRMQLEP-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=C(C#N)C=1)C(C)C

Computed Properties

  • Exact Mass: 174.116
  • Monoisotopic Mass: 174.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 35.8Ų

Experimental Properties

  • Density: 1
  • Boiling Point: 274.7°C at 760 mmHg
  • Flash Point: 120°C
  • Refractive Index: 1.526

3-[(propan-2-ylamino)methyl]benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
088729-1g
3-(Isopropylamino-methyl)-benzonitrile
90389-99-4
1g
£427.00 2022-03-01

3-[(propan-2-ylamino)methyl]benzonitrile Related Literature

Additional information on 3-[(propan-2-ylamino)methyl]benzonitrile

Research Briefing on 3-[(propan-2-ylamino)methyl]benzonitrile (CAS: 90389-99-4) in Chemical Biology and Pharmaceutical Applications

3-[(propan-2-ylamino)methyl]benzonitrile (CAS: 90389-99-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzonitrile core and isopropylamino-methyl substituent, has been the subject of recent studies due to its potential applications in drug discovery and development. The unique structural features of this molecule make it a promising candidate for modulating biological targets, particularly in the context of enzyme inhibition and receptor binding.

Recent studies have focused on the synthesis and optimization of 3-[(propan-2-ylamino)methyl]benzonitrile derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry reported the successful synthesis of a series of analogs, demonstrating improved binding affinity for G-protein-coupled receptors (GPCRs). The study highlighted the compound's role as a versatile scaffold for designing novel therapeutics targeting neurological disorders, such as Parkinson's disease and schizophrenia.

In addition to its applications in neurology, 3-[(propan-2-ylamino)methyl]benzonitrile has shown promise in oncology research. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) investigated the compound's ability to inhibit histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The results indicated that specific derivatives of 3-[(propan-2-ylamino)methyl]benzonitrile exhibited potent HDAC inhibitory activity, with IC50 values in the nanomolar range. These findings suggest potential for further development as anticancer agents.

The pharmacokinetic properties of 3-[(propan-2-ylamino)methyl]benzonitrile have also been a focus of recent research. A 2024 study in Drug Metabolism and Disposition explored the compound's metabolic stability and bioavailability in rodent models. The researchers identified key metabolic pathways, including cytochrome P450-mediated oxidation, and proposed structural modifications to improve oral bioavailability. These insights are critical for advancing the compound into clinical development stages.

From a synthetic chemistry perspective, novel methodologies for the efficient preparation of 3-[(propan-2-ylamino)methyl]benzonitrile have been developed. A recent publication in Organic Process Research & Development (2023) described a scalable, green chemistry approach using catalytic amination, which significantly reduced the environmental impact of the synthesis while maintaining high yields. This advancement addresses the growing demand for sustainable pharmaceutical manufacturing processes.

Looking forward, the diverse biological activities and synthetic accessibility of 3-[(propan-2-ylamino)methyl]benzonitrile position it as a valuable tool compound for chemical biology research and a promising lead for drug discovery. Ongoing studies are exploring its potential in other therapeutic areas, including inflammation and infectious diseases. The compound's versatility and the recent advancements in its understanding underscore its importance in contemporary pharmaceutical research.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent